molecular formula C27H36N2O6 B1662448 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid CAS No. 134531-42-3

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid

Cat. No. B1662448
M. Wt: 428.6 g/mol
InChI Key: JWNUBAIGCVTLMJ-UHFFFAOYSA-N
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Description

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, also known as OBAA, is a carbonyl compound . It has a molecular formula of C28H44O3 . This compound is a selective phospholipase A2 (PLA2) inhibitor .


Molecular Structure Analysis

The molecular structure of OBAA is represented by the InChI string: InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31) . The SMILES string representation is CCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O .


Physical And Chemical Properties Analysis

OBAA has a molecular weight of 428.65 g/mol . It is a powder that is white to tan in color . It is soluble to 10 mM in DMSO with gentle warming . The storage temperature is 2-8°C .

Scientific Research Applications

Inhibition of Kynurenine-3-Hydroxylase

4-Aryl-2-hydroxy-4-oxobut-2-enoic acids and esters, closely related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, have been studied as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is a target for neuroprotective agents. The inhibition of this enzyme can prevent the synthesis of quinolinic acid, which is associated with neuroinflammatory processes (Drysdale et al., 2000).

Synthesis of Heterocyclic Compounds

4-(4-Bromophenyl)-4-oxobut-2-enoic acid, similar in structure, has been utilized as a key starting material for the synthesis of a novel series of heterocyclic compounds like aroylacrylic acids, pyridazinones, and furanones. These compounds have potential applications in antibacterial activities (El-Hashash et al., 2015).

Development of Bioactive Compounds

Research has been conducted on derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid for their utility as building blocks in the synthesis of biologically active compounds. These derivatives can be synthesized efficiently using microwave assistance and are important for the development of therapeutic agents (Tolstoluzhsky et al., 2008).

Analgesic Activity

A series of 4-aryl-4-oxo-2-thienylaminobut-2-enoic acids, structurally related to 4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid, has been synthesized and found to exhibit significant analgesic activity. This demonstrates the potential of such compounds in pain management (Shipilovskikh et al., 2013).

Antimicrobial Activities

Compounds derived from 4-(4-acetamidophenyl)-4-oxobut-2-enoic acid have been studied for their antimicrobial activities. The research focused on the synthesis of pyridazinones, thiazoles derivatives, and other heterocycles, indicating the broad potential of such compounds in combating microbial infections (El-Hashash et al., 2014).

properties

IUPAC Name

4-(4-octadecylphenyl)-4-oxobut-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H44O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-19-21-26(22-20-25)27(29)23-24-28(30)31/h19-24H,2-18H2,1H3,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBESASFHIWDSCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)C(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H44O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00610143
Record name 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

428.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Octadecylphenyl)-4-oxobut-2-enoic acid

CAS RN

134531-42-3
Record name 4-(4-Octadecylphenyl)-4-oxo-2-butenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00610143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
AS Pivovarov, R Sharma, RJ Walker - General Pharmacology: The Vascular …, 1995 - Elsevier
1. SKPYMRFamide, a novel FMRFamide-like endogenous peptide reversibly decreases excitatory responses (depolarization and inward current) evoked by local ionophoretic …
Number of citations: 14 www.sciencedirect.com
ES Shedroff - 2022 - search.proquest.com
As multi-omics studies gain popularity, more insight is gained on the biological mechanisms that cause and influence disease. This study combined a transcriptomic approach and …
Number of citations: 2 search.proquest.com

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